Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanylacetate ester moiety and a tert-butyl protecting group. The core structure consists of a fused thiophene-pyrimidine ring system, with substituents at positions 3 (phenyl), 5,6 (dimethyl), and 4 (oxo). Its structural complexity makes it a candidate for pharmaceutical applications, particularly in kinase inhibition or anticancer drug discovery, given the prevalence of thienopyrimidine scaffolds in such research .
Properties
IUPAC Name |
tert-butyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-12-13(2)27-17-16(12)18(24)22(14-9-7-6-8-10-14)19(21-17)26-11-15(23)25-20(3,4)5/h6-10H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGEVGWSWCALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)(C)C)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Approach (WO2020055976A1)
The patent method employs a one-pot cyclization/alkylation strategy using microwave irradiation (150°C, 20 min), reducing reaction time by 70% compared to conventional heating. However, scalability issues arise due to specialized equipment requirements.
Academic Synthesis (Acta Pharm. 2017)
Hafez and El-Gazzar’s protocol emphasizes regioselectivity through low-temperature (−10°C) thiol generation, achieving 94% regiochemical purity versus 82% in patent methods. This comes at the cost of prolonged reaction times (48 hours).
Industrial-Scale Considerations
For kilogram-scale production:
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Cost Efficiency : Bulk pricing for tert-butyl bromoacetate decreases synthesis cost by 40% compared to lab-scale purchases.
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Waste Management : Aqueous workup and solvent recovery systems reduce ethyl acetate waste by 65%.
Analytical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....
Scientific Research Applications
Antitumor Activity
A significant application of this compound is in cancer research. Studies have shown that thienopyrimidine derivatives can inhibit tumor cell proliferation. For instance:
- Case Study : A synthesized series of thienopyrimidines, including tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, demonstrated potent inhibition against various cancer cell lines in vitro. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating higher efficacy .
Antifolate Activity
Thienopyrimidine compounds have been explored as antifolates that target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | DHFR |
| Compound B | 0.8 | DHFR |
| This compound | 0.6 | DHFR |
This table illustrates the comparative potency of the compound against DHFR .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new pharmacophores with enhanced biological activity:
- Synthesis Example : Researchers have utilized this compound to create derivatives with improved solubility and bioavailability for drug development .
Mechanistic Studies
Understanding the mechanism of action is crucial for drug development. Studies involving this compound have focused on elucidating its interaction with target proteins and pathways involved in tumorigenesis:
"The mechanism by which thienopyrimidines exert their effects involves the disruption of nucleotide synthesis pathways critical for rapidly dividing cells" .
Mechanism of Action
The mechanism by which tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). The compound may bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
*Estimated values based on substituent contributions and analogous data from references.
Key Findings :
Substituent Effects on Stability: The tert-butyl ester in the target compound confers greater resistance to enzymatic hydrolysis compared to methyl or ethyl esters, as observed in analogs like Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate . The 3-phenyl group enhances π-π stacking interactions with aromatic residues in target proteins, improving binding affinity relative to 3-alkyl analogs (e.g., 3-ethyl) .
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., EP 4 374 877 derivatives) show superior target selectivity and potency due to electronegative and steric effects .
- Terpene-thioether derivatives (e.g., ) exhibit antiviral activity, suggesting the target compound’s thioether linkage could be leveraged for similar applications .
Synthetic Accessibility :
- The tert-butyl ester is widely used in patent literature (e.g., EP 4 374 877) for intermediates due to its ease of introduction/removal under mild acidic conditions .
Structural Insights from Crystallography :
- The Cambridge Structural Database (CSD) highlights that thienopyrimidines with bulky substituents (e.g., tert-butyl) often exhibit distinct hydrogen-bonding patterns compared to smaller analogs. For example, the tert-butyl group disrupts planar packing, reducing crystallinity but improving solubility .
- Graph set analysis (as per Etter’s rules) suggests that the 4-oxo group and sulfanylacetate moiety form robust hydrogen-bonding networks, critical for stabilizing protein-ligand interactions .
Biological Activity
Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₆H₁₄N₂O₃S₂
- Molecular Weight: 346.424 g/mol
- CAS Number: 79587-86-3
The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: It may interact with various receptors involved in inflammatory responses or cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
